N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride
Description
N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 and a molecular weight of 297.65 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGYEROAVDPJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of piperidine-4-amine with 2-chlorobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes alkylation and acylation to form derivatives with modified pharmacological properties.
Deprotection and Functionalization
The dihydrochloride salt facilitates deprotection under acidic conditions:
Oxidation
The piperidine ring can be oxidized to form N-oxides under controlled conditions:
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Oxidizing Agents : KMnO₄, H₂O₂ (in ethanol).
Reduction
The 2-chlorobenzyl group is resistant to reduction, but the amine can participate in reductive amination:
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NaBH₄/EtOH : Converts imine intermediates to secondary amines.
Nucleophilic Substitution
The chlorine atom on the benzyl group participates in aromatic substitution reactions:
| Substitution Type | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro derivatives | Limited due to steric hindrance | |
| Buchwald–Hartwig Coupling | Pd catalysts, aryl halides | Biaryl derivatives | Requires elevated temperatures |
Salt Metathesis
The dihydrochloride form undergoes ion exchange in polar solvents:
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AgNO₃ : Precipitates AgCl, yielding the free base.
Mechanistic Insights
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Alkylation : Proceeds via SN2 mechanism due to steric accessibility of the primary amine .
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Acylation : The amine acts as a nucleophile, attacking electrophilic carbonyl carbons.
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Deprotection : Acidic cleavage of Boc groups generates carbamic acid intermediates, releasing CO₂ .
Comparative Reactivity Data
| Property | N-(2-Chlorobenzyl)piperidine-4-amine | N-(3-Chlorobenzyl)piperidine-4-amine |
|---|---|---|
| Reactivity in Alkylation | Higher (steric accessibility) | Lower (meta-substitution hinders approach) |
| Solubility in CH₂Cl₂ | 25 mg/mL | 18 mg/mL |
| Stability under Acidic Conditions | Stable (pH 2–6) | Partial decomposition |
Experimental Considerations
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Solvent Optimization : Reactions in DMF or THF achieve higher yields than DCM due to better solubility .
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Temperature Control : Alkylation proceeds optimally at 50–60°C; higher temperatures lead to side products.
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Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) effectively isolates products .
Case Studies
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Anticancer Derivative Synthesis : Acylation with 7H-pyrrolo[2,3-d]pyrimidine yielded a PKB inhibitor with 58% oral bioavailability in mice .
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Antimalarial Application : Derivatives showed IC₅₀ values of 0.8 µM against Plasmodium falciparum.
This compound’s versatility in alkylation, acylation, and substitution reactions makes it critical for developing targeted therapeutics. Experimental protocols emphasize solvent choice and temperature control to maximize efficiency .
Scientific Research Applications
Pharmaceutical Research
Overview:
Piperidine derivatives, including N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride, are critical scaffolds in drug design due to their ability to interact with various biological targets. This compound has been studied for its potential as an enzyme inhibitor and receptor modulator.
Key Applications:
- Enzyme Inhibition: The compound has shown promise as a selective inhibitor of NEDD8 Activating Enzyme, which is relevant for cancer treatment strategies. This inhibition can disrupt cellular processes that are crucial for tumor growth and survival.
- Neuropharmacology: Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for studies related to neuropharmacological disorders.
Cancer Research
Overview:
The compound has been investigated for its role in cancer therapeutics, particularly as an inhibitor of Protein Kinase B (PKB or Akt), a key player in signaling pathways that regulate cell growth and survival.
Case Study:
In a study involving human tumor xenografts in nude mice, compounds structurally similar to this compound demonstrated significant inhibition of tumor growth at well-tolerated doses. These compounds modulated biomarkers associated with PKB signaling, indicating their potential utility in oncological applications .
Synthesis and Characterization
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-piperidone with 2-chlorobenzyl chloride under basic conditions to yield the desired piperidine derivative. Further purification methods such as crystallization or chromatography are employed to isolate the dihydrochloride salt form.
Mechanisms of Action:
Research indicates that this compound may act through several mechanisms:
- Inhibition of Specific Enzymes: It has been shown to inhibit enzymes crucial in metabolic pathways, which may have implications for treating metabolic disorders and cancers.
- Modulation of Receptors: The compound could interact with various receptors in the central nervous system or other tissues, influencing physiological responses .
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)piperidine-4-amine
- N-(2-Chlorobenzyl)piperidine-4-amine hydrochloride
- N-(2-Chlorobenzyl)piperidine-4-amine sulfate
Uniqueness
N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .
Biological Activity
N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
This compound is a piperidine derivative characterized by the presence of a chlorobenzyl group. This structural feature is crucial for its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission, which is often impaired in such conditions .
Biological Activities
- Antioxidant Activity : Several studies have demonstrated that compounds similar to N-(2-Chlorobenzyl)piperidine-4-amine exhibit antioxidant properties. These compounds can mitigate oxidative stress, which plays a role in neurodegeneration .
- Antimicrobial Activity : Research has indicated that piperidine derivatives possess significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi with minimal inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The introduction of functional groups on the piperidine ring has been linked to enhanced anticancer activity .
Alzheimer’s Disease Research
A study highlighted the potential of this compound as a multi-targeted agent for Alzheimer's disease therapy. The compound was shown to inhibit both AChE and BuChE effectively, leading to improved cognitive function in animal models .
Antimicrobial Studies
In a comparative study on piperidine derivatives, N-(2-Chlorobenzyl)piperidine-4-amine was tested against various bacterial strains. The results indicated that it exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values demonstrating its potential as an antimicrobial agent .
Table 1: Biological Activities of this compound
Q & A
Q. What are best practices for resolving inconsistent crystallographic data?
- Refinement Techniques :
- SHELXL Tweaks : Adjust occupancy, thermal parameters, and hydrogen bonding constraints during refinement.
- Twinned Data : Apply TwinLaw matrices (e.g., HKLF 5 format) to model merohedral twinning.
- Validation Tools : Use checkCIF/PLATON to flag symmetry errors or misplaced atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
